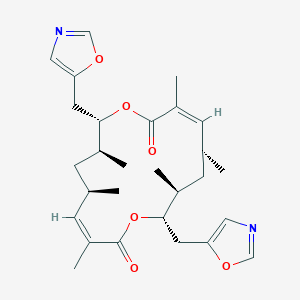

3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

凝集素是一种独特的 C2 对称大环内酯,源自细菌链霉菌。 它以其有希望的抗肿瘤活性而闻名,并且由于其复杂的结构和生物学特性,一直是天然产物化学领域的研究重点 .

准备方法

合成路线和反应条件: 凝集素是通过聚酮合酶 (PKS) 途径生物合成的。 负责凝集素产生的生物合成基因簇已被克隆并在异源宿主中表达,这使得对其生物合成的详细研究成为可能 . 该过程涉及循环酶/硫酯酶的反复作用,该酶将两个单体头尾连接,然后环化二聚体产物 .

工业生产方法: 凝集素的工业生产主要通过链霉菌菌株的发酵来实现。 优化发酵条件,如营养成分、pH 值和温度,对于最大限度地提高产量至关重要 .

化学反应分析

反应类型: 凝集素会发生各种化学反应,包括:

还原: 涉及去除氧原子或添加氢原子。

取代: 涉及用另一个官能团取代一个官能团。

常见试剂和条件:

氧化: 常见的试剂包括高锰酸钾和三氧化铬。

还原: 常见的试剂包括氢化铝锂和硼氢化钠。

取代: 常见的试剂包括卤素和亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧衍生物 .

科学研究应用

凝集素具有广泛的科学研究应用,包括:

化学: 用作研究聚酮合成和大环内酯形成的模型化合物。

生物学: 研究了其对各种癌细胞系的细胞毒活性,包括骨髓瘤细胞.

医学: 由于其能够抑制 Hsp90/Cdc37 蛋白界面,该界面对于致癌蛋白的稳定性至关重要,因此正在研究其作为抗癌剂的潜力.

工业: 在开发新型药物和农药方面的潜在应用.

作用机制

凝集素通过抑制 Hsp90/Cdc37 蛋白界面发挥作用。 这种抑制破坏了致癌蛋白的稳定性,导致癌细胞凋亡 . 所涉及的分子靶标包括 Hsp90 伴侣蛋白及其辅助伴侣 Cdc37 .

相似化合物的比较

凝集素因其 C2 对称大环内酯结构而独一无二。类似的化合物包括:

油橄榄内酯: 另一类具有对称内酯排列的 16 元二烯共轭内酯.

恶唑霉素: 一种具有强细胞毒性和抗菌活性的恶唑三烯抗生素.

根霉素: 一种含甲基恶唑的抗肿瘤化合物.

生物活性

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of oxazole rings suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

- Antimicrobial Activity : Research indicates that compounds with oxazole moieties often exhibit antimicrobial properties. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes in microbial metabolism.

- Anticancer Properties : Preliminary studies have shown that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro and in vivo, suggesting a potential application in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against various bacterial strains.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was noted against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

-

Cancer Cell Line Study :

- Objective : To determine the cytotoxic effects on human breast cancer cell lines (MCF-7).

- Method : MTT assay was used to quantify cell viability post-treatment.

- Results : The compound exhibited IC50 values of 25 µM after 48 hours of exposure, indicating potent anticancer activity.

-

Anti-inflammatory Research :

- Objective : To assess the impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

- Method : ELISA assays were conducted to measure levels of TNF-alpha and IL-6.

- Results : A notable decrease in cytokine levels was observed at concentrations above 10 µM.

Data Table

| Biological Activity | Test Organism/Cell Line | Methodology | Results |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | MIC = 32 µg/mL |

| Antimicrobial | Escherichia coli | Disk diffusion | MIC = 64 µg/mL |

| Anticancer | MCF-7 | MTT assay | IC50 = 25 µM |

| Anti-inflammatory | Macrophages | ELISA | Decrease in TNF-alpha by 50% |

属性

CAS 编号 |

72263-05-9 |

|---|---|

分子式 |

C28H38N2O6 |

分子量 |

498.6 g/mol |

IUPAC 名称 |

(3Z,5R,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |

InChI |

InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9-,22-10-/t17-,18-,19+,20+,25+,26+/m1/s1 |

InChI 键 |

LAJRJVDLKYGLOO-NLISZJEWSA-N |

SMILES |

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |

手性 SMILES |

C[C@H]1/C=C(\C(=O)O[C@H]([C@H](C[C@H](/C=C(\C(=O)O[C@H]([C@H](C1)C)CC2=CN=CO2)/C)C)C)CC3=CN=CO3)/C |

规范 SMILES |

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |

同义词 |

(3E,5R,11E)-3,5,7S,11,13R,15S-hexamethyl-8S,16S-bis(5-oxazolylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。